Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride (Ethylarticaine Hydrochloride)
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Overview
Description
Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride, also known as Ethylarticaine Hydrochloride, is a compound primarily used in the field of local anesthesia. It is a derivative of thiophene and is known for its rapid onset and intermediate duration of action. This compound is particularly valued in dental procedures due to its efficacy and safety profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride involves several steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors like butane-2,3-dione and thiourea.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions.
Amidation: The ethylamino group is introduced through an amidation reaction, where the carboxylate group reacts with ethylamine under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize impurities. The final product is subjected to rigorous quality control measures, including chromatography and spectroscopy, to ensure its suitability for medical use.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a model compound in studying thiophene chemistry and reaction mechanisms.
Biology: Investigated for its effects on nerve cells and potential neuroprotective properties.
Medicine: Widely used as a local anesthetic in dental and minor surgical procedures.
Industry: Employed in the formulation of anesthetic products and in the study of drug delivery systems.
Mechanism of Action
The mechanism of action of Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride involves the inhibition of sodium ion channels in nerve cells. By blocking these channels, the compound prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area. This action is reversible, and normal nerve function returns once the compound is metabolized and eliminated from the body.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another widely used local anesthetic with a similar mechanism of action but different chemical structure.
Bupivacaine: Known for its longer duration of action compared to Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride.
Prilocaine: Similar in structure but with a different pharmacokinetic profile.
Uniqueness
Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride is unique due to its rapid onset and intermediate duration of action, making it particularly suitable for dental procedures. Its thiophene ring structure also distinguishes it from other local anesthetics, potentially contributing to its unique pharmacological properties.
Properties
Molecular Formula |
C12H19ClN2O3S |
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Molecular Weight |
306.81 g/mol |
IUPAC Name |
methyl 3-[2-(ethylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H18N2O3S.ClH/c1-5-13-8(3)11(15)14-9-7(2)6-18-10(9)12(16)17-4;/h6,8,13H,5H2,1-4H3,(H,14,15);1H |
InChI Key |
DMBWEOCBFCYSIW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl |
Origin of Product |
United States |
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